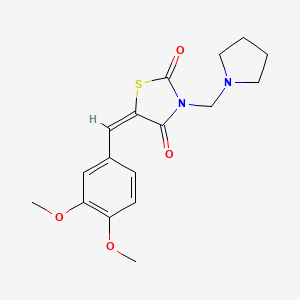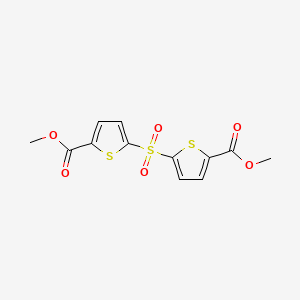
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a thiazolidinedione derivative with potential therapeutic properties. It has been extensively researched for its various biochemical and physiological effects, making it a promising compound for future drug development.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also activates the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione also has anti-oxidant properties, which can protect cells from oxidative damage. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione is its potential therapeutic properties, which make it a promising compound for drug development. However, one limitation is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione. One area of focus is the development of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs for the treatment of neurodegenerative diseases. Another area of focus is the further exploration of its anti-cancer properties, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform the development of more effective and safe 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione-based drugs.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization. This method has been optimized to produce high yields of pure 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 5-(3,4-dimethoxybenzylidene)-3-(1-pyrrolidinylmethyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-13-6-5-12(9-14(13)23-2)10-15-16(20)19(17(21)24-15)11-18-7-3-4-8-18/h5-6,9-10H,3-4,7-8,11H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXEJYUUSSXRK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-[(pyrrolidin-1-YL)methyl]-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)

![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)
![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)
![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5204104.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)